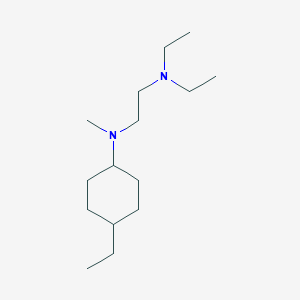

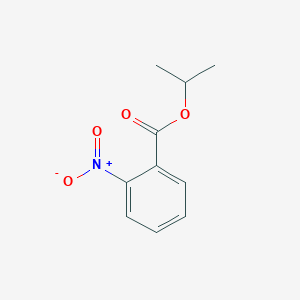

![molecular formula C18H11N3O5 B5797208 2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BHQ or benzoisoquinoline-1,3-dione. BHQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various aspects of cellular function.

作用機序

The mechanism of action of BHQ involves its ability to bind to calcium ions and inhibit their release from intracellular stores. This inhibition of calcium release can have a variety of downstream effects on cellular signaling pathways, leading to changes in cellular function and behavior.

Biochemical and Physiological Effects:

BHQ has been found to have a variety of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been found to have antioxidant properties and to be capable of inducing apoptosis in cancer cells.

実験室実験の利点と制限

One of the main advantages of using BHQ in lab experiments is its ability to selectively inhibit calcium signaling pathways without affecting other cellular processes. However, one limitation is that BHQ can be toxic to cells at high concentrations, making it important to carefully control dosages in experiments.

将来の方向性

There are many potential future directions for research involving BHQ, including the development of new fluorescent probes for imaging cellular processes, the investigation of its potential as an anti-cancer agent, and the exploration of its role in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of BHQ and its potential applications in various areas of scientific research.

合成法

The synthesis of BHQ involves several steps, starting with the reaction of 2-nitroaniline with phthalic anhydride to form 2-anilino-5-nitrobenzoic acid. This compound is then reduced using a palladium-catalyzed hydrogenation reaction to form 2-anilino-5-aminobenzoic acid. The final step involves the reaction of 2-anilino-5-aminobenzoic acid with nitrous acid to form BHQ.

科学的研究の応用

BHQ has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and imaging cellular processes. It has also been used as a tool for investigating the mechanisms of action of various drugs and compounds. BHQ has been found to be particularly useful in studying the role of calcium signaling in cellular processes.

特性

IUPAC Name |

2-anilino-5-hydroxy-6-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5/c22-14-9-13-15-11(16(14)21(25)26)7-4-8-12(15)17(23)20(18(13)24)19-10-5-2-1-3-6-10/h1-9,19,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWTVSAXDOLVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)